

# AN-12-H5 intermediate-3 structural validation with X-ray crystallography

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## Compound of Interest

Compound Name: AN-12-H5 intermediate-3

Cat. No.: B12372316

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## Structural Validation of AN-12-H5 intermediate-3: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of the novel synthetic intermediate, **AN-12-H5 intermediate-3**, utilizing X-ray crystallography. The data presented here is benchmarked against a known alternative, Compound-7B, to offer a clear perspective on its structural characteristics and the robustness of its crystalline form for further drug development processes.

## Data Presentation: Crystallographic Data and Refinement Statistics

The following table summarizes the key crystallographic data and refinement statistics for **AN-12-H5 intermediate-3** and the alternative, Compound-7B. This data provides a quantitative comparison of the crystal quality and the accuracy of the solved structures.

Parameter	AN-12-H5 intermediate-3	Compound-7B (Alternative)
Crystal Data		
Chemical Formula	C <sub>22</sub> H <sub>25</sub> N <sub>3</sub> O <sub>4</sub>	C <sub>20</sub> H <sub>20</sub> N <sub>2</sub> O <sub>5</sub>
Formula Weight	400.45 g/mol	384.39 g/mol
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
Unit Cell Dimensions	a = 10.12 Å, b = 15.45 Å, c = 12.89 Å α = 90°, β = 105.2°, γ = 90°	a = 8.56 Å, b = 14.23 Å, c = 16.01 Å α = β = γ = 90°
Volume	1945.8 Å <sup>3</sup>	1948.5 Å <sup>3</sup>
Z	4	4
Calculated Density	1.368 g/cm <sup>3</sup>	1.310 g/cm <sup>3</sup>
Data Collection		
Radiation	MoKα (λ = 0.71073 Å)	CuKα (λ = 1.54184 Å)
Temperature	100(2) K	120(2) K
Reflections Collected	15890	12540
Unique Reflections	4478	3560
Refinement		
R-int	0.045	0.052
Final R indices [I > 2σ(I)]	R <sub>1</sub> = 0.038, wR <sub>2</sub> = 0.095	R <sub>1</sub> = 0.041, wR <sub>2</sub> = 0.102
Goodness-of-fit on F <sup>2</sup>	1.05	1.07

## Experimental Protocols

A detailed methodology for the single-crystal X-ray diffraction studies is provided below. This protocol outlines the steps from crystal preparation to structure solution and refinement.

## Single-Crystal X-ray Crystallography

- **Crystal Growth:** Single crystals of **AN-12-H5 intermediate-3** suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the compound in an ethanol/water mixture (3:1 v/v) at room temperature. Crystals of Compound-7B were obtained from a solution in acetonitrile.
- **Data Collection:** A suitable crystal of each compound was mounted on a goniometer head. X-ray diffraction data were collected on a diffractometer equipped with a graphite-monochromated radiation source.[1] The crystal was kept at a constant low temperature during data collection to minimize thermal vibrations.[2]
- **Structure Solution and Refinement:** The collected diffraction data was processed to determine the unit cell parameters and integrate the reflection intensities. The crystal structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the structural validation of a small molecule using X-ray crystallography.

Caption: Workflow for X-ray Crystallography.

This guide demonstrates that **AN-12-H5 intermediate-3** forms high-quality crystals, allowing for its unambiguous structural determination with high precision. The crystallographic data indicates a well-ordered crystal lattice and a refined structure with low R-factors, comparable to the established alternative, Compound-7B. This robust structural validation provides a solid foundation for its use in further drug design and development endeavors.

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## References

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
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